molecular formula C16H18FN5O3 B14167655 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 4591-66-6

1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14167655
CAS No.: 4591-66-6
M. Wt: 347.34 g/mol
InChI Key: SAWDOZHOYGOOMR-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a fluorobenzyl group, a hydroxyethylamino group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorobenzyl Intermediate: This involves the reaction of a benzyl halide with a fluorinating agent under controlled conditions to introduce the fluorine atom.

    Attachment of the Hydroxyethylamino Group: This step involves the reaction of the fluorobenzyl intermediate with an amino alcohol, typically under basic conditions, to form the hydroxyethylamino derivative.

    Cyclization to Form the Purine Core: The final step involves cyclization of the intermediate to form the purine core, which is achieved through a series of condensation reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the best reaction conditions and catalysts, as well as the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethylamino group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the fluorobenzyl moiety.

Scientific Research Applications

1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is unique due to the presence of both the fluorobenzyl and hydroxyethylamino groups, which confer specific chemical and biological properties.

    1-(2-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the hydroxyethylamino group, resulting in different chemical reactivity and biological activity.

    8-[(2-hydroxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Lacks the fluorobenzyl group, leading to altered chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

4591-66-6

Molecular Formula

C16H18FN5O3

Molecular Weight

347.34 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-8-(2-hydroxyethylamino)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H18FN5O3/c1-20-12-13(19-15(20)18-7-8-23)21(2)16(25)22(14(12)24)9-10-5-3-4-6-11(10)17/h3-6,23H,7-9H2,1-2H3,(H,18,19)

InChI Key

SAWDOZHOYGOOMR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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